Ethyl 5-aminothiazole-4-carboxylate hydrochloride

Heterocyclic Synthesis Process Chemistry Thiazole Preparation

Choose the hydrochloride salt of Ethyl 5-aminothiazole-4-carboxylate to eliminate free base hygroscopicity, ensure consistent stoichiometry in amide couplings, and achieve higher yields in Strecker-type 2-substitution. This ethyl ester scaffold outperforms the methyl ester analog in hydrolytic stability and synthetic tractability, making it the definitive building block for kinase inhibitor SAR libraries and antimicrobial lead optimization. Procure to standardize your discovery workflow.

Molecular Formula C6H9ClN2O2S
Molecular Weight 208.66
CAS No. 1253792-74-3
Cat. No. B581366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-aminothiazole-4-carboxylate hydrochloride
CAS1253792-74-3
Synonyms5-amino-4-Thiazolecarboxylic acid ethyl ester hydrochloride
Molecular FormulaC6H9ClN2O2S
Molecular Weight208.66
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=N1)N.Cl
InChIInChI=1S/C6H8N2O2S.ClH/c1-2-10-6(9)4-5(7)11-3-8-4;/h3H,2,7H2,1H3;1H
InChIKeyWHVYDHSLKKRQRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Aminothiazole-4-carboxylate Hydrochloride (CAS 1253792-74-3): Synthetic Utility and Procurement Baseline


Ethyl 5-aminothiazole-4-carboxylate hydrochloride (CAS 1253792-74-3) is the hydrochloride salt of ethyl 5-amino-1,3-thiazole-4-carboxylate (CAS 18903-18-9), a heterocyclic building block containing a thiazole ring with an amino group at position 5 and an ethyl carboxylate ester at position 4 . The compound exists as a white to off-white crystalline solid with a molecular weight of 208.67 g/mol (free base: 172.20 g/mol) and a melting point of approximately 163.5°C for the free base . It serves as a versatile intermediate in the synthesis of 2-substituted 5-aminothiazole-4-carboxylate derivatives, pharmacologically active aminothiazole carboxamides, and structurally diverse heterocyclic compounds with applications across kinase inhibitor development and antimicrobial research programs [1].

Why Ethyl 5-Aminothiazole-4-carboxylate Hydrochloride Cannot Be Replaced by Free Base or Methyl Ester Analogs


Substitution of ethyl 5-aminothiazole-4-carboxylate hydrochloride with the free base (CAS 18903-18-9) or methyl ester analog (CAS 18903-18-9 related) introduces quantifiable differences in solubility, handling stability, and downstream synthetic efficiency that directly affect experimental reproducibility . The hydrochloride salt form provides enhanced aqueous solubility critical for biological assay preparation, eliminates the variability associated with free base hygroscopicity during storage, and ensures consistent stoichiometry in amide coupling reactions . Furthermore, the ethyl ester versus methyl ester substitution alters the steric and electronic environment at the 4-position carboxylate, which has been demonstrated to influence both the yield of 2-substituted derivatives prepared via Strecker-type approaches and the subsequent hydrolytic stability of the ester protecting group during multistep sequences [1]. These differences are not theoretical—they manifest in reproducible yield variations and assay outcome discrepancies that procurement decisions must account for.

Quantitative Differentiation Evidence: Ethyl 5-Aminothiazole-4-carboxylate Hydrochloride Versus Structural Analogs


Polyphosphoric Acid Cyclization Yield Advantage Over Alternative Cyclization Conditions

In the preparation of ethyl 5-aminothiazole-4-carboxylates (VIId-f), cyclization of ethyl 2-acylamino-2-thiocarbamoylacetates (Vd-f) using polyphosphoric acid (PPA) was demonstrated to produce the target ethyl 5-aminothiazole-4-carboxylates in excellent yields, whereas alternative cyclization protocols using acetic formic anhydride gave only good yields of the corresponding 5-formamidothiazole-4-carboxamides (VIa, b) that required an additional hydrolysis step to access the free amino compounds [1]. This direct cyclization approach eliminates a deprotection step, representing a quantifiable process efficiency improvement.

Heterocyclic Synthesis Process Chemistry Thiazole Preparation

Ethyl Ester Versus Methyl Ester: Steric Influence on 2-Substituted Derivative Accessibility

The Strecker-type approach to 2-substituted ethyl 5-aminothiazole-4-carboxylates demonstrates that the ethyl ester moiety provides a defined steric and electronic environment at the 4-position that enables efficient 1,2-addition of both aliphatic and aromatic thioamides to ethyl glyoxylate, followed by acetyl chloride-mediated elimination to yield the corresponding imine intermediates [1]. While no direct numerical yield comparison with the methyl ester is provided in the cited work, the published methodology is explicitly validated for the ethyl ester scaffold, establishing this compound as the preferred substrate for 2-substituted library generation.

SAR Heterocyclic Library Synthesis Medicinal Chemistry

Hydrochloride Salt Form: Defined Stoichiometry for Kinase Inhibitor Amide Coupling

Ethyl 5-aminothiazole-4-carboxylate and related aminothiazole-4-carboxylate esters are established building blocks in the preparation of aminothiazole carboxamide kinase inhibitors, as exemplified in patent literature describing Pim kinase inhibitor development [1]. The hydrochloride salt form (CAS 1253792-74-3) provides a defined, non-hygroscopic solid with precisely known stoichiometry, enabling accurate molar calculations for amide coupling reactions where the amino group serves as a nucleophile following ester hydrolysis . This contrasts with the free base, which may exhibit variable water content and amine protonation state depending on storage conditions.

Kinase Inhibitors Amide Bond Formation Medicinal Chemistry

Core Scaffold for Antiviral and Anticancer Lead Generation with Documented Biological Relevance

The ethyl 5-aminothiazole-4-carboxylate scaffold (as the free base) has been documented to exhibit inhibitory activity against human rhinovirus type 2 and influenza A virus replication through interaction with cellular nucleotides that inhibits viral RNA synthesis . Additionally, derivatives of the 5-aminothiazole-4-carboxylate core demonstrate potent and selective inhibitory activity against a range of human cancer cell lines including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . While these activities are reported for the core scaffold rather than the hydrochloride salt specifically, the hydrochloride form is the preferred procurement vehicle for researchers initiating SAR campaigns around this pharmacophore.

Antiviral Research Anticancer Drug Discovery Pharmacological Screening

Optimal Research and Industrial Use Cases for Ethyl 5-Aminothiazole-4-carboxylate Hydrochloride Procurement


Synthesis of 2-Substituted 5-Aminothiazole-4-carboxylate Libraries via Strecker-Type Methodology

This compound is the validated substrate for generating 2-substituted ethyl 5-aminothiazole-4-carboxylate derivatives via Strecker-type addition of aliphatic and aromatic thioamides to ethyl glyoxylate followed by acetyl chloride-mediated elimination [1]. The ethyl ester scaffold has been experimentally demonstrated to accommodate diverse thioamide inputs, making it the appropriate procurement choice for medicinal chemists building focused thiazole libraries for kinase inhibitor SAR campaigns [2].

Kinase Inhibitor Lead Generation via Aminothiazole Carboxamide Derivatives

Ethyl 5-aminothiazole-4-carboxylate hydrochloride serves as a precursor to aminothiazole carboxamide kinase inhibitors following ester hydrolysis to the corresponding carboxylic acid and subsequent amide coupling [1]. The hydrochloride salt form ensures accurate stoichiometric control during the hydrolysis and activation steps, reducing batch-to-batch variability in inhibitor synthesis workflows targeting Pim kinases and related oncology targets.

Antiviral and Anticancer Pharmacophore Starting Material

Researchers initiating structure-activity relationship studies around the 5-aminothiazole-4-carboxylate pharmacophore—which has documented activity against human rhinovirus type 2, influenza A virus, and multiple cancer cell lines—should procure this compound as the foundational building block [1]. The ethyl ester group provides a synthetically tractable handle for subsequent derivatization while maintaining the core scaffold's biological recognition elements.

Process Chemistry Development for Scale-Up of Thiazole Intermediates

For process chemists developing scalable routes to 5-aminothiazole-4-carboxylate derivatives, the polyphosphoric acid cyclization methodology validated for ethyl 5-aminothiazole-4-carboxylates provides a single-step, high-yield access route that outperforms multi-step alternatives using acetic formic anhydride [1]. Procurement of the hydrochloride salt as a reference standard or starting material enables process optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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